N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide
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Description
The compound “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide” is a complex organic molecule. It contains a benzofuran moiety, an isoxazole ring, and a benzamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Scientific Research Applications
Antitumor and Antimicrobial Activities
Benzofuran Derivatives from Marine Fungi
Compounds derived from benzofuran, such as those isolated from marine endophytic fungi, have shown moderate antitumor and antimicrobial activities. These findings suggest potential applications in developing new therapeutic agents against cancer and bacterial infections (Xia et al., 2011).
Anti-Inflammatory and Analgesic Agents
Novel Benzodifuranyl Compounds
Research has identified novel benzodifuranyl derivatives with significant anti-inflammatory and analgesic properties, indicating their potential for treating inflammatory diseases and pain management (Abu‐Hashem et al., 2020).
Alzheimer's Disease Treatment
Selective Histone Deacetylase Inhibitors
A series of 5-aroylindolyl-substituted hydroxamic acids, including compounds with benzofuran derivatives, have been developed as selective histone deacetylase 6 inhibitors. They show promise in ameliorating Alzheimer's disease phenotypes, offering a potential pathway for treatment (Lee et al., 2018).
Antimicrobial Activity
Carbazole Alkaloids and Benzoisofuranone Derivatives
Research on compounds isolated from Murraya koenigii, including a benzoisofuranone derivative, demonstrated antimicrobial activity. These findings suggest the potential of such compounds in developing new antimicrobial agents (Rahman & Gray, 2005).
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c1-25-17-7-6-13(21)9-15(17)20(24)22-11-14-10-19(27-23-14)18-8-12-4-2-3-5-16(12)26-18/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYDQAPHAFYJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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